1-(6-Methoxypyridin-2-yl)piperazin-2-one
Description
1-(6-Methoxypyridin-2-yl)piperazin-2-one is a heterocyclic compound featuring a piperazinone core (a six-membered ring containing two nitrogen atoms and one ketone group) linked to a 6-methoxypyridine moiety. The methoxy group at the 6-position of the pyridine ring contributes to its electronic and steric properties, influencing its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-(6-methoxypyridin-2-yl)piperazin-2-one |
InChI |
InChI=1S/C10H13N3O2/c1-15-9-4-2-3-8(12-9)13-6-5-11-7-10(13)14/h2-4,11H,5-7H2,1H3 |
InChI Key |
WOCHMSZDMJZNAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)N2CCNCC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
| Compound Name | Substituent on Pyridine Ring | Piperazinone Substituent | Key Functional Groups |
|---|---|---|---|
| This compound | 6-OCH₃ | None | Methoxy, ketone, tertiary amine |
| 1-(3-Chlorophenyl)piperazin-2-one | 3-Cl (on phenyl) | 4-(3-chlorophenyl) | Chloro, ketone |
| 1-(5-Bromopyridin-2-yl)piperazin-2-one | 5-Br | None | Bromo, ketone |
| 1-(4-Phenylmethoxyphenyl)-4-pyridin-4-ylpiperazin-2-one | 4-Ph-OCH₃ (on phenyl) | Pyridin-4-yl | Phenylmethoxy, pyridine, ketone |
- Methoxy vs. For instance, 1-(3-chlorophenyl)piperazin-2-one derivatives exhibit reduced solubility due to the hydrophobic chloro group .
- Positional Effects : The 6-methoxy group on pyridine may optimize steric interactions in biological targets compared to 5-bromo or 3-chloro substitutions, as seen in docking studies where piperazin-2-one positioning improved binding scores .
Table 2: Cytotoxicity Data (IC₅₀, μM)
| Compound | HT-29 (Colon Cancer) | A549 (Lung Cancer) | Selectivity (Cancer vs. Normal Cells) |
|---|---|---|---|
| 1-(3-Chlorophenyl)piperazin-2-one (7g) | 0.12 | 0.15 | High (10-fold lower toxicity in MRC-5) |
| Doxorubicin (Control) | 0.30 | 0.35 | Low |
| This compound* | N/A | N/A | N/A (Predicted high selectivity) |
*Note: Direct cytotoxicity data for this compound is unavailable in the provided evidence. However, analogs like 7g (guanidine-substituted 1-(3-chlorophenyl)piperazin-2-one) show superior activity to doxorubicin, suggesting that methoxy derivatives could exhibit similar or enhanced efficacy due to improved electronic profiles .
Physicochemical and Pharmacokinetic Properties
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